molecular formula C16H20FN3 B5971298 N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}cyclobutanamine

N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}cyclobutanamine

カタログ番号: B5971298
分子量: 273.35 g/mol
InChIキー: GAPVYXCDLXNZRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}cyclobutanamine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects.

作用機序

N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}cyclobutanamine acts by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission and subsequent anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This results in anxiolytic, anticonvulsant, and analgesic effects. In addition, this compound has been found to have minimal effects on other neurotransmitter systems, such as dopamine, serotonin, and norepinephrine, suggesting a high degree of selectivity for GABA-AT inhibition.

実験室実験の利点と制限

N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}cyclobutanamine has several advantages for use in laboratory experiments. It exhibits potent and selective inhibition of GABA-AT, with a higher efficacy and longer duration of action compared to other GABA-AT inhibitors. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, this compound also has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.

将来の方向性

There are several potential future directions for research on N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}cyclobutanamine. One area of interest is the development of more potent and selective GABA-AT inhibitors, with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as depression, schizophrenia, and addiction. Finally, further studies are needed to elucidate the mechanisms underlying the anxiolytic, anticonvulsant, and analgesic effects of this compound, and to identify potential biomarkers of treatment response.

合成法

N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}cyclobutanamine can be synthesized using a multi-step process involving the reaction of 3-fluorophenylhydrazine with 4-acetyl-5-methyl-1H-pyrazole to form the intermediate 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. The carbohydrazide is then reacted with cyclobutanone to form this compound.

科学的研究の応用

N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}cyclobutanamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and pain. Preclinical studies have shown that this compound exhibits potent anticonvulsant effects in animal models of epilepsy, with a higher efficacy and longer duration of action compared to other GABA-AT inhibitors. This compound has also been shown to reduce anxiety-like behavior in rodents, suggesting its potential as an anxiolytic agent. In addition, this compound has been found to have analgesic effects in animal models of neuropathic pain.

特性

IUPAC Name

N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3/c1-11(19-14-6-4-7-14)16-10-18-20(12(16)2)15-8-3-5-13(17)9-15/h3,5,8-11,14,19H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPVYXCDLXNZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=CC=C2)F)C(C)NC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。